1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene, Mixture of diastereomers
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Description
Diastereomers are a type of stereoisomer . Unlike enantiomers, which are mirror images of each other, diastereomers are not mirror images of each other . They have two or more stereocenters .
Synthesis Analysis
The synthesis of various bromomethyl cyclopropane structures has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The structure of a compound can influence its physical and chemical properties .Chemical Reactions Analysis
The types of reactions in which unsaturated γ-halo ketones can take part are determined by several key structural fragments: a halogen atom (Cl, Br, I), an activated methylene group in the allyl/benzyl position, a keto group and a double bond activated by it in the case of aliphatic compounds .Physical and Chemical Properties Analysis
Diastereomers can have different physical properties and reactivity. They do not have the same overall shape. They fit together in different ways, and experience different intermolecular attractions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(bromomethyl)-1-methylcyclopropyl]-2-chloro-4-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClF/c1-11(5-7(11)6-12)9-3-2-8(14)4-10(9)13/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZRBAJPGQTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CBr)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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